ETHYL 5-[N-(4-BROMOBENZOYL)4-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
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Overview
Description
Ethyl 5-[bis(4-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound with a pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[N-(4-BROMOBENZOYL)4-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-bromo-1H-pyrazole-5-carboxylate with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[bis(4-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[bis(4-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of ETHYL 5-[N-(4-BROMOBENZOYL)4-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromobenzoyl groups enhances its ability to interact with hydrophobic pockets in proteins, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobenzoylacetate: Shares the bromobenzoyl group but lacks the pyrazole core.
1-Phenyl-3-(4-bromophenyl)-1H-pyrazole: Contains the pyrazole core and bromophenyl group but differs in the substitution pattern.
Uniqueness
Ethyl 5-[bis(4-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromobenzoyl and pyrazole moieties enhances its versatility and potential for various applications .
Properties
Molecular Formula |
C26H19Br2N3O4 |
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Molecular Weight |
597.3g/mol |
IUPAC Name |
ethyl 5-[bis(4-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C26H19Br2N3O4/c1-2-35-26(34)22-16-29-31(21-6-4-3-5-7-21)23(22)30(24(32)17-8-12-19(27)13-9-17)25(33)18-10-14-20(28)15-11-18/h3-16H,2H2,1H3 |
InChI Key |
OXGJYYYJEUQELR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N(C(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N(C(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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